- Hydroxyl- and Halogen-containing Chalcones for the Inhibition of LPS-stimulated ROS Production in RAW 264.7 Macrophages: Design, Synthesis and Structure-Activity Relationship Study, Bulletin of the Korean Chemical Society, 2019, 40(7), 729-734

Cas no 956-02-5 (4'-Chlorochalcone)

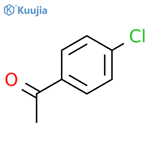

4'-Chlorochalcone structure

商品名:4'-Chlorochalcone

4'-Chlorochalcone 化学的及び物理的性質

名前と識別子

-

- 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one

- BENZILIDENE-4-CHLOROACETOPHENONE

- (E)-1-(4-CHLOROPHENYL)-3-PHENYLPROP-2-EN-1-ONE

- 1-(4-CHLOROPHENYL)-3-PHENYL-2-PROPEN-1-ONE

- 4'-CHLOROCHALCONE: Benzylidene(4-chloroacetophenone) Ketone, p-chlorophenyl styryl

- 4'-Chlorochalcone

- 2-Benzal-4'-chloroacetophenone

- 2-Benzylidene-4'-chloroacetophenone

- (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

- Chalcone, 4'-chloro-

- 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-

- Ketone, p-chlorophenyl styryl

- Benzylidene p-chloroacetophenone

- 4'-Chlorchalkon

- (E)-4'-Chlorochalcone

- HIINIOLNGCQCSM-IZZDOVSWSA-N

- SBB055391

- BBL003612

- 4345AF

- STK868560

- RSC004702

- Propenone, 1-(4-chlorophenyl)

- 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one (ACI)

- Chalcone, 4′-chloro- (6CI, 7CI, 8CI)

- 1-(4-Chlorophenyl)-3-phenyl-2-propylene-1-ketone

- 4-Chlorophenyl styryl ketone

- 4′-Chlorochalcone

- NSC 39788

- p-Chlorophenyl styryl ketone

- 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-, (2E)-

- DTXSID301313946

- 22966-22-9

- AKOS001483156

- (2E)-1-(4-Chlorophenyl)-3-phenyl-2-propene-1-one

- MFCD00016343

- (E)-1-(4-chlorophenyl)-3-phenyl-prop-2-en-1-one

- 956-02-5

- LS-14366

- trans-4a(2)-Chlorochalcone

- CS-0116756

- N10378

- Z46033266

- CHEMBL227561

- Propenone, 1-(4-chlorophenyl)-3-phenyl-

- EN300-222020

- SCHEMBL196424

- 3N-001

-

- MDL: MFCD00016343

- インチ: 1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H

- InChIKey: HIINIOLNGCQCSM-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(Cl)=CC=1)C=CC1C=CC=CC=1

- BRN: 642281

計算された属性

- せいみつぶんしりょう: 242.05000

- どういたいしつりょう: 242.05

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.202 g/cm3

- ゆうかいてん: 95.0 and le 99.0 deg-C

- ふってん: 386.8 °C at 760 mmHg

- フラッシュポイント: 212 °C

- 屈折率: 1.632

- PSA: 17.07000

- LogP: 4.23610

- ようかいせい: 未確定

- 最大波長(λmax): 310(EtOH)(lit.)

4'-Chlorochalcone セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37

- RTECS番号:UD5572990

-

危険物標識:

4'-Chlorochalcone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

4'-Chlorochalcone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187396-100g |

1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one |

956-02-5 | 98% | 100g |

¥701.00 | 2024-04-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-226862-25 g |

4'-Chlorochalcone, |

956-02-5 | 25g |

¥684.00 | 2023-07-11 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187396-25g |

1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one |

956-02-5 | 98% | 25g |

¥189.00 | 2024-04-24 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870819-5g |

4'-Chlorochalcone |

956-02-5 | 98% | 5g |

¥136.00 | 2022-09-02 | |

| TRC | C382208-100mg |

4'-Chlorochalcone |

956-02-5 | 100mg |

$ 75.00 | 2023-09-08 | ||

| Fluorochem | 011129-1g |

4'-Chlorochalcone |

956-02-5 | 95% | 1g |

£16.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153804-25G |

4'-Chlorochalcone |

956-02-5 | >98.0%(HPLC) | 25g |

¥228.90 | 2023-09-03 | |

| Chemenu | CM277067-25g |

1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one |

956-02-5 | 95% | 25g |

$234 | 2021-06-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870819-25g |

4'-Chlorochalcone |

956-02-5 | 98% | 25g |

¥398.00 | 2022-09-02 | |

| Fluorochem | 011129-250g |

4'-Chlorochalcone |

956-02-5 | 95% | 250g |

£270.00 | 2022-03-01 |

4'-Chlorochalcone 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: Potassium hydroxide Solvents: Ethanol , Water ; 1 - 24 h, 25 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Catalysts: (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Water ; 30 min, 55 °C

リファレンス

- Effect of Phosphorus Amount on the Particle Size and Catalytic Performance of Heterogeneous Nickel(II) Schiff-Base Complex in Aldol Condensation Reaction, Phosphorus, 2013, 188(12), 1778-1791

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Catalysts: Titanium nitride Solvents: Toluene ; 10 h, 100 °C

リファレンス

- Tuning the Product Selectivity of the α-Alkylation of Ketones with Primary Alcohols using Oxidized Titanium Nitride Photocatalysts and Visible Light, ACS Catalysis, 2020, 10(6), 3640-3649

ごうせいかいろ 6

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 15 - 30 s, heated

1.2 Reagents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Microwave induced synthesis and antifungal activities of some chloro/bromo substituted chalcones, International Journal of Green and Herbal Chemistry, 2012, 1(3), 264-270

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt; 6 h, rt

リファレンス

- Design, Synthesis, and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion, Journal of Medicinal Chemistry, 2011, 54(16), 5660-5670

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

リファレンス

- Synthesis of Optically Active Helical Poly(phenylacetylene)s Bearing Oligopeptide Pendants and Their Use as Polymeric Organocatalysts for Asymmetric Epoxidation, Macromolecules (Washington, 2007, 40(19), 6783-6785

ごうせいかいろ 14

ごうせいかいろ 15

ごうせいかいろ 16

ごうせいかいろ 17

ごうせいかいろ 18

はんのうじょうけん

1.1 Solvents: Ethanol ; 10 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt

リファレンス

- Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole catalyzed by vitamin B1 and its fluorescence properties, Research on Chemical Intermediates, 2022, 48(3), 983-1001

ごうせいかいろ 19

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

1.2 -

1.2 -

リファレンス

- Tandem addition of α-lithiomethanephosphonate to nitriles. N-Acylation: a convenient route to enamine phosphonates, Bulletin of the Korean Chemical Society, 1990, 11(6), 473-4

4'-Chlorochalcone Raw materials

- Benzyl alcohol

- 4-Chlorobenzaldehyde

- 1-(4-chlorophenyl)ethan-1-one

- Phosphonic acid, [2-(4-chlorophenyl)-2-[(2,2-dimethyl-1-oxopropyl)amino]ethenyl]-, diethyl ester

- Acetophenone

- Benzaldehyde

4'-Chlorochalcone Preparation Products

4'-Chlorochalcone 関連文献

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

956-02-5 (4'-Chlorochalcone) 関連製品

- 876871-43-1(N-(1-Cyanocyclohexyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide)

- 400864-36-0(3-amino-N-(naphthalen-2-yl)-5H,6H,7H,8H-thieno2,3-bquinoline-2-carboxamide)

- 941003-06-1(2-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazin-1-ylethan-1-ol)

- 1520957-89-4(3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanoic acid)

- 2227839-72-5(methyl (3S)-3-hydroxy-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propanoate)

- 1780554-07-5(2-methyl-4,5,6,7-tetrahydro-2H-1,2,3-benzotriazole-4-carboxylic acid)

- 1246551-25-6(tert-butyl 3-oxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate)

- 899980-96-2(N-(4-ethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)

- 447414-55-3(3-(2-Chlorobenzyl)thio-1,2,4-thiadiazol-5-amine)

- 2639454-16-1(ethyl (1r,4r)-4-fluoro-4-(sulfamoylmethyl)cyclohexane-1-carboxylate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬